molecular formula C17H14N2O8 B14631692 1,3-Propanediol, bis(4-nitrobenzoate) CAS No. 57609-63-9

1,3-Propanediol, bis(4-nitrobenzoate)

Cat. No.: B14631692
CAS No.: 57609-63-9
M. Wt: 374.3 g/mol
InChI Key: DGEHMXCYTLBOBT-UHFFFAOYSA-N
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Description

1,3-Propanediol, bis(4-nitrobenzoate) is an organic compound with the molecular formula C17H14N2O8 It is a derivative of 1,3-propanediol, where both hydroxyl groups are esterified with 4-nitrobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, bis(4-nitrobenzoate) typically involves the esterification of 1,3-propanediol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of 1,3-Propanediol, bis(4-nitrobenzoate) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, bis(4-nitrobenzoate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-Propanediol, bis(4-nitrobenzoate) largely depends on its chemical structure and the specific application. For instance, in polymer chemistry, the ester linkages facilitate the formation of long polymer chains, enhancing the material’s properties. In biological systems, its derivatives may interact with specific enzymes or proteins, inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The nitro groups can undergo reduction and substitution reactions, providing a versatile platform for the synthesis of various derivatives .

Properties

CAS No.

57609-63-9

Molecular Formula

C17H14N2O8

Molecular Weight

374.3 g/mol

IUPAC Name

3-(4-nitrobenzoyl)oxypropyl 4-nitrobenzoate

InChI

InChI=1S/C17H14N2O8/c20-16(12-2-6-14(7-3-12)18(22)23)26-10-1-11-27-17(21)13-4-8-15(9-5-13)19(24)25/h2-9H,1,10-11H2

InChI Key

DGEHMXCYTLBOBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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